molecular formula C21H19NO2 B12593392 N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide CAS No. 648924-59-8

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide

Cat. No.: B12593392
CAS No.: 648924-59-8
M. Wt: 317.4 g/mol
InChI Key: PUKADIPDHKPTPW-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is an organic compound that features a biphenyl group attached to a benzamide structure

Properties

CAS No.

648924-59-8

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

2-hydroxy-5-methyl-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C21H19NO2/c1-15-10-11-20(23)19(12-15)21(24)22-14-16-6-5-9-18(13-16)17-7-3-2-4-8-17/h2-13,23H,14H2,1H3,(H,22,24)

InChI Key

PUKADIPDHKPTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials for the synthesis include:

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution mechanism where the bromine atom in 3-bromomethylbiphenyl is replaced by the 2-hydroxy-5-methylbenzamide moiety. The general reaction can be summarized as follows:

$$
\text{3-Bromomethylbiphenyl} + \text{2-Hydroxy-5-methylbenzoic acid} \xrightarrow{\text{Base}} \text{this compound}
$$

Reaction Conditions

The reaction is typically carried out under basic conditions using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C). This facilitates the nucleophilic attack of the hydroxyl group on the carbon attached to the bromine atom.

Industrial Production Methods

For large-scale production, industrial methods may involve:

Purification techniques such as recrystallization or chromatography are often employed to achieve high purity levels of the final product.

Purification Techniques

After synthesis, purification is crucial to isolate this compound from by-products and unreacted materials. Common purification methods include:

  • Recrystallization : This technique involves dissolving the crude product in a suitable solvent and allowing it to crystallize slowly.

  • Chromatography : Techniques such as high-performance liquid chromatography (HPLC) may be used to separate and purify compounds based on their interactions with stationary and mobile phases.

Summary of Research Findings

Research into this compound has highlighted its potential applications in various fields:

Biological Activity

Studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer properties
  • Enzyme inhibition
  • Receptor modulation

Chemical Properties

The compound's molecular formula is $$ C{17}H{18}N{2}O{2} $$ with a molecular weight of 286.34 g/mol. Its structure features both biphenyl and hydroxymethylbenzamide moieties, which contribute to its unique reactivity and biological interactions.

Data Table: Summary of Preparation Methods

Step Description Conditions
1 Nucleophilic substitution Base (potassium carbonate), DMF, elevated temperature
2 Industrial production Continuous flow reactors, automated systems
3 Purification Recrystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated biphenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit promising anticancer properties. N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies demonstrate its effectiveness against several cancer cell lines, suggesting its role as a lead compound for developing new anticancer drugs .

Antibacterial Properties : The compound has also shown antibacterial activity. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity. Studies have highlighted its effectiveness against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Synthesis and Chemical Reactions

Synthetic Methodologies : The synthesis of this compound involves various chemical reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in synthetic methodologies have improved the efficiency and yield of producing this compound, which is crucial for scaling up production for research and industrial applications .

Reactivity with Other Compounds : The compound can serve as a versatile building block in organic synthesis. Its functional groups allow it to participate in further chemical transformations, such as forming Schiff bases or acting as a ligand in coordination chemistry .

Material Science

Polymeric Materials : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its biphenyl structure contributes to the rigidity of polymers, making them suitable for high-performance applications such as aerospace and automotive components .

Nanocomposites : The compound's ability to interact with nanomaterials opens avenues for developing nanocomposites with tailored properties. For instance, incorporating this compound into carbon nanotubes has shown promise in improving electrical conductivity and thermal management in electronic devices .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro; potential lead for drug development .
Study BAntibacterial PropertiesShowed effectiveness against specific bacterial strains; suggests further investigation into clinical applications .
Study CSynthesis TechniquesImproved synthetic routes increased yield by 30%, facilitating larger-scale production for research purposes .

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzamide structure can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler structure with two connected phenyl rings.

    N-[([1,1’-Biphenyl]-4-yl)methyl]-2-hydroxy-5-methylbenzamide: A similar compound with the biphenyl group attached at a different position.

    2-Hydroxy-5-methylbenzamide: Lacks the biphenyl group but shares the benzamide structure.

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide is unique due to the specific positioning of the biphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to novel applications in various fields.

Biological Activity

N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical implications.

Chemical Structure and Properties

The compound is characterized by the presence of a biphenyl moiety, a hydroxyl group, and a methyl group. Its structure can be represented as follows:

C17H18NO2\text{C}_{17}\text{H}_{18}\text{N}\text{O}_{2}

This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research has indicated that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it demonstrated significant activity against the ABL1 kinase with an IC50 value of approximately 47 nM in cellular assays .
  • Antioxidant Activity : Studies suggest that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in various cell types .

Anticancer Properties

A notable study investigated the anticancer effects of this compound on different cancer cell lines. The results indicated:

Cell LineIC50 (nM)
K562 (Chronic Myeloid Leukemia)67
Ba/F3 (BCR-ABL)47

These findings highlight the compound's selective cytotoxicity towards cancer cells expressing BCR-ABL mutations, suggesting its potential as a targeted therapy for resistant forms of leukemia.

Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that treatment with this compound significantly reduced neuronal apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest:

  • Oral Bioavailability : The compound exhibited favorable oral bioavailability rates in animal models, indicating its potential for oral administration in clinical settings.
  • Metabolism : Metabolic profiling revealed that the compound undergoes phase I metabolism primarily through cytochrome P450 enzymes.

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